3-Isobutylquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPZRCDSWUXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249061 | |
| Record name | 3-(2-Methylpropyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25329-24-2 | |
| Record name | 3-(2-Methylpropyl)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25329-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylpropyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Isobutylquinazoline 2,4 1h,3h Dione and Analogues
Classical and Established Synthetic Routes to Quinazoline-2,4(1H,3H)-diones
Traditional methods for the construction of the quinazoline-2,4(1H,3H)-dione ring system have been well-established for decades. These routes often involve the cyclization of readily available ortho-substituted benzene (B151609) derivatives.
Cyclization of 2-Aminobenzamides with Carbonylating Agents (e.g., Phosgene and Surrogates)
One of the most direct methods for the synthesis of quinazoline-2,4(1H,3H)-diones is the cyclization of 2-aminobenzamides with a one-carbon carbonyl source. Historically, the highly reactive and toxic phosgene gas was employed for this transformation. However, due to safety concerns, a variety of less hazardous phosgene surrogates have been developed and are now more commonly used. These include triphosgene, a stable solid that generates phosgene in situ, and 1,1'-carbonyldiimidazole (CDI). nih.gov
The reaction proceeds via the initial formation of an isocyanate intermediate from the reaction of the primary amino group of the 2-aminobenzamide with the carbonylating agent. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the isocyanate carbon, leading to the formation of the quinazolinedione ring. The choice of the carbonylating agent can influence the reaction conditions and yields. For instance, triphosgene has been shown to be more reactive than CDI and ethyl chloroformate in the synthesis of certain 3-N-sugar-substituted quinazolinediones. nih.gov A DMAP-catalyzed one-pot synthesis using di-tert-butyl dicarbonate as a carbonyl source has also been reported. nih.gov
| Carbonylating Agent | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triphosgene | 2-amino-N-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)benzamide | 3-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)quinazoline-2,4(1H,3H)-dione | 85.2 | nih.gov |
| 1,1'-Carbonyldiimidazole (CDI) | 2-amino-N-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)benzamide | 3-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)quinazoline-2,4(1H,3H)-dione | 70.3 | nih.gov |
| Di-tert-butyl dicarbonate | 2-Amino-N-(4-methoxybenzyl)benzamide | 3-(4-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione | 86 | nih.gov |
| Di-tert-butyl dicarbonate | 2-Amino-N-(4-fluorobenzyl)benzamide | 3-(4-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione | 92 | nih.gov |
Reactions of Isatoic Anhydride (B1165640) with Amines or Isocyanates
Isatoic anhydride is a versatile and commonly used precursor for the synthesis of a wide array of quinazoline (B50416) derivatives. Its reaction with primary amines, such as isobutylamine, provides a straightforward route to N3-substituted quinazoline-2,4(1H,3H)-diones. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to the opening of the heterocyclic ring to form a 2-aminobenzamide intermediate. This is followed by an intramolecular cyclization with the elimination of water to yield the final product.
This method is often employed in one-pot, multi-component reactions. For example, the three-component coupling of isatoic anhydride, an amine, and an aldehyde can lead to the formation of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones. nih.gov The reaction with isocyanates also proceeds through a similar pathway, where the isocyanate acts as the source for the N3-substituent and the C2-carbonyl group.
Condensation of 2-Halobenzoates with Monoalkylureas
A tandem palladium-catalyzed arylation-ester amidation sequence offers a regioselective route to 3-N-alkyl quinazoline-2,4(1H,3H)-diones. This method involves the reaction of o-halo benzoates with monoalkylureas in the presence of a palladium catalyst. The reaction is regioselective for the formation of the 3-N-alkyl isomers. This approach is valuable as it allows for the direct introduction of the N-alkyl substituent from the corresponding urea.
Baeyer-Villiger Oxidation of 4-Iminoisatins
The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a lactone using a peroxyacid or peroxide. nih.gov In principle, this reaction can be applied to the synthesis of quinazoline-2,4(1H,3H)-diones from 4-iminoisatins. The proposed mechanism would involve the oxidation of the C4-carbonyl group of the isatin ring, leading to the insertion of an oxygen atom and subsequent rearrangement to form the quinazolinedione ring system. Readily available 2-aryl indoles can also react with amines or ammonia through successive Baeyer–Villiger oxidative expansions and dehydrative condensation reactions under O2 conditions to form quinazolinones.
While this method is cited as a potential route for the synthesis of 3-substituted quinazoline-2,4-diones, specific examples and detailed studies on the Baeyer-Villiger oxidation of 4-iminoisatins for this purpose are not extensively documented in the scientific literature. nih.gov
Contemporary and Catalytic Approaches for Quinazoline-2,4(1H,3H)-dione Synthesis
Modern synthetic chemistry has seen a shift towards the development of more efficient, atom-economical, and environmentally benign catalytic methods. The synthesis of quinazoline-2,4(1H,3H)-diones has also benefited from these advancements, with palladium-catalyzed reactions emerging as a powerful tool.
Palladium-Catalyzed Insertions and Cycloadditions (e.g., CO2 and Isocyanides with Haloanilines)
A significant contemporary approach for the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones is the palladium-catalyzed three-component reaction of o-haloanilines, carbon dioxide (CO2), and isocyanides. This method is particularly noteworthy as it utilizes CO2, an abundant, renewable, and non-toxic C1 source.
The reaction proceeds through a catalytic cycle that typically involves the oxidative addition of the o-haloaniline to a palladium(0) complex, followed by the insertion of the isocyanide. The resulting imidoyl-palladium intermediate then undergoes carboxylation with CO2, followed by reductive elimination and cyclization to afford the quinazolinedione product. The choice of base and reaction conditions can be crucial for the success of this transformation, with electron-rich o-bromoanilines often requiring a strong base like cesium carbonate at high temperatures, while electron-deficient o-bromoanilines or o-iodoanilines can proceed with a milder base such as cesium fluoride.
This methodology offers a high degree of flexibility, allowing for the variation of substituents on both the aromatic ring and the N3-position of the quinazolinedione core by simply changing the starting haloaniline and isocyanide, respectively.
| Haloaniline | Isocyanide | Base | Yield (%) |
|---|---|---|---|
| 2-Iodoaniline | tert-Butyl isocyanide | Cs2CO3 | 85 |
| 2-Iodoaniline | Cyclohexyl isocyanide | Cs2CO3 | 82 |
| 2-Iodoaniline | Benzyl isocyanide | Cs2CO3 | 78 |
| 4-Methyl-2-iodoaniline | tert-Butyl isocyanide | Cs2CO3 | 92 |
| 4-Methoxy-2-iodoaniline | tert-Butyl isocyanide | Cs2CO3 | 95 |
| 4-Chloro-2-iodoaniline | tert-Butyl isocyanide | Cs2CO3 | 75 |
Metal-Free Carbonylation Processes for Quinazolinedione Formation
Recent advancements have led to the development of metal-free carbonylation techniques for synthesizing quinazolinone frameworks, avoiding the use of transition metals. One novel approach involves a metal-free C-H [5 + 1] carbonylative annulation of 2-alkenyl or 2-pyrrolylanilines with dioxazolones. nih.gov In this method, dioxazolones serve as innovative carbonylating reagents that participate in the annulation reaction. nih.gov The process is noted for its operational simplicity, often requiring only a solvent, and demonstrates tolerance for both vinyl and aryl substrates. nih.gov Mechanistic studies suggest that the formation of an isocyanate intermediate is crucial for the success of the carbonylation annulation. nih.gov
Another environmentally benign strategy utilizes visible light photocatalysis. In this metal-free method, quinazolinones are synthesized through a condensation reaction of o-aminobenzamides and aldehydes using fluorescein as a photocatalyst. researchgate.net This protocol eliminates the need for toxic oxidants or transition-metal catalysts, offering high efficiency and the potential for large-scale, industrial applications. researchgate.net
Table 1: Comparison of Metal-Free Synthesis Methods for Quinazolinone Analogues
| Method | Key Reagents | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| C-H [5 + 1] Carbonylative Annulation | 2-Alkenylanilines, Dioxazolones | Solvent only | Operational simplicity, novel carbonylating agent | nih.gov |
| Visible-Light Photocatalysis | o-Aminobenzamides, Aldehydes, Fluorescein | Visible light irradiation | Environmentally friendly, no toxic oxidants, scalable | researchgate.net |
Nanocatalyst-Mediated Synthesis (e.g., DFNS/ZnTiO3)
Nanocatalysts have emerged as highly efficient and sustainable tools for synthesizing quinazoline and quinazolinone derivatives due to their high surface area and reusability. nih.govbohrium.com A variety of magnetic nanocatalysts have been developed, which are valued for their stability and simple recovery from the reaction mixture using an external magnet. bohrium.com
One notable example is the use of a functionalized nanoporous compound, SBA-15, modified with ellagic acid (SBA-15@ELA). nih.gov This novel, heterogeneous nanocatalyst has been successfully employed in the one-pot synthesis of 4-oxo-quinazoline derivatives, achieving high yields ranging from 78% to 96%. nih.gov Key advantages of this system include the use of an inexpensive catalyst and easy recovery through simple filtration, with the catalyst maintaining its activity for at least six consecutive runs. nih.gov
Other effective nanocatalyst systems include:
Magnetic Hydroxyapatite Nanoparticles : Used for the condensation reaction of isatoic anhydride, anilines, and aldehydes. jnanoworld.com
Fe-FeOx Nanoparticles : Bonded with N-doped carbon layers, these are used in one-pot syntheses with water as a solvent and air as an oxidant. jnanoworld.com
Fe3O4@Sap/Cu(II) : A magnetically recoverable nanocatalyst where saponin, a natural glycoside, is immobilized on a magnetic solid support, facilitating the reaction. nih.gov
Table 2: Performance of Various Nanocatalysts in Quinazolinone Synthesis
| Nanocatalyst | Starting Materials | Reaction Conditions | Yield (%) | Key Feature | Reference |
|---|---|---|---|---|---|
| SBA-15@ELA | Anthranilamide, Aldehydes | Solvent-free, 100°C | 78-96 | Highly reusable, inexpensive | nih.gov |
| FeAl2O4 Spinel Ferrite | p-Chlorobenzaldehyde, Anthranilamide | Ethanol, 75°C, 15 min | Excellent | Rapid reaction time | jnanoworld.com |
| Co(II)-NH2-Si@Fe2O3 | Isatoic anhydride, Amines, Aldehydes | Not specified | Not specified | Environmentally benign | jnanoworld.com |
Ionic Liquid-Mediated Catalytic Systems (e.g., Hydrotalcite Clay)
Ionic liquids (ILs) are increasingly used in the synthesis of quinazolinones due to their unique properties, such as low vapor pressure, thermal stability, and tunable structures. nih.govmdpi.com They can function as both catalysts and environmentally benign reaction media. nih.gov
Basic imidazolium-based ionic liquids, such as 1-propyl-3-alkylimidazolium hydroxide ([PRIm][OH]), have demonstrated excellent catalytic performance in the synthesis of quinazolinones in aqueous media. nih.govresearchgate.net These ILs also act as surfactants, forming micelles in water that can solubilize reactants and increase contact with catalytic sites, thereby enhancing reaction rates. nih.govresearchgate.net
Furthermore, ionic liquids are pivotal in green chemistry applications, such as the conversion of CO2 into quinazoline-2,4(1H,3H)-diones by reacting with o-aminobenzonitriles. mdpi.com Brønsted acidic ionic liquids like 1-butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs) have also been employed as effective catalysts for producing 4(3H)-quinazolinones under solvent-free conditions, offering advantages like clean reactions, short reaction times, and catalyst recyclability. scispace.com In some cases, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized in high yields in ionic liquids or IL-water systems without any additional catalyst. rsc.org
Table 3: Ionic Liquid Systems for Quinazolinone Synthesis
| Ionic Liquid | Reaction Type | Role of IL | Key Advantage | Reference |
|---|---|---|---|---|
| [PRIm][OH] | Condensation of 2-aminobenzonitrile with cyclohexanone | Catalyst and Surfactant | Excellent performance in aqueous media | nih.govresearchgate.net |
| [Hmim][OH]/SiO2 | Carboxylative coupling of CO2 with o-aminobenzonitriles | Heterogeneous Catalyst | CO2 utilization | mdpi.com |
| [BSMIM]OTs | One-pot synthesis from anthranilamide and aldehydes | Brønsted Acid Catalyst | Solvent-free conditions, catalyst recycling | scispace.com |
Copper-Mediated Reductive Cyclization Strategies
Copper-catalyzed reactions provide powerful and versatile pathways for constructing quinazolinone scaffolds. These methods often involve cascade or one-pot procedures that form multiple bonds in a single operation. A highly efficient copper-catalyzed method has been developed for the synthesis of quinazolinone derivatives via cascade reactions of amidine hydrochlorides with substrates like substituted 2-halobenzaldehydes or methyl 2-halobenzoates. researchgate.net
Another facile, one-pot method involves a copper-mediated oxidative coupling of aldehydes and 2-bromobenzoic acid, using aqueous ammonia as an inexpensive nitrogen source. nih.gov This reaction proceeds under an oxygen atmosphere and demonstrates the formation of four new C–N bonds, producing quinazolinones in good to excellent yields. nih.gov The scope of this transformation is broad, tolerating various electron-donating substituents on the aldehyde. nih.gov
For the synthesis of chiral quinazolinones, an enantioselective copper-catalyzed borylative cyclization has been reported. nih.gov This process delivers privileged pyrroloquinazolinone motifs with high enantio- and diastereocontrol, capable of producing products with quaternary stereocenters. nih.gov The use of an inexpensive copper catalyst and commercially available chiral ligands makes this an attractive method for accessing medicinally relevant, enantiomerically enriched quinazolinones. nih.gov
Table 4: Overview of Copper-Mediated Quinazolinone Syntheses
| Strategy | Substrates | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cascade Reaction | Amidine hydrochlorides, 2-halobenzaldehydes | Copper catalyst | Substituted quinazolinones | 61-95 | researchgate.net |
| One-Pot Oxidative Coupling | Aldehydes, 2-bromobenzoic acid, aq. ammonia | Copper catalyst (5.0 mol%) | Substituted quinazolinones | 70-78 | nih.gov |
| Enantioselective Borylative Cyclization | Olefinic precursors | Copper catalyst, Chiral phosphine ligands | Pyrroloquinazolinones | High | nih.gov |
Multi-Component Reactions for Diverse Quinazolinedione Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. nih.govmdpi.com MCRs are a powerful tool for rapidly generating diverse libraries of quinazolinone scaffolds under mild conditions. mdpi.com
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used to construct polycyclic quinazolinones. nih.govresearchgate.net One approach involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation to yield the final product. nih.govresearchgate.net This methodology tolerates a wide range of aromatic and aliphatic isocyanides and various substituted benzoic acids and benzaldehydes. nih.gov
Other catalytic systems are also employed in MCRs for quinazolinone synthesis:
Palladium Catalysis : A palladium-catalyzed four-component reaction using 2-bromoanilines, amines, ortho esters, and carbon monoxide (10-bar) produces N-substituted quinazolin-4(3H)-ones in good to excellent yields (65–92%). mdpi.com
Magnetic Nanocatalysis : A magnetically recoverable palladium catalyst enables a sustainable MCR of aryl iodides, a carbonyl source, and 2-aminobenzamide in an eco-friendly PEG/water solvent system, achieving high yields of 82-98%. frontiersin.org
Metal-Organic Frameworks (MOFs) : MIL-101(Cr) has been proven to be an effective heterogeneous catalyst for the one-pot MCR of various benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine, affording quinazolinone derivatives in high yields at room temperature with short reaction times. nih.gov
Table 5: Selected Multi-Component Reaction Strategies for Quinazolinones
| MCR Type | Catalyst | Components | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|---|
| Ugi-4CR / Annulation | Palladium | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Moderate to Good | Rapid construction of polycyclic scaffolds | nih.govresearchgate.net |
| Four-component Carbonylative Cyclization | Pd(OAc)2 | 2-Bromoanilines, Amines, Ortho esters, CO | 65-92 | High efficiency and yields | mdpi.com |
| Three-component Cyclization | Magnetic Pd Nanocatalyst | Aryl iodides, Carbonyl source, 2-Aminobenzamide | 82-98 | Sustainable, recyclable catalyst | frontiersin.org |
| Three-component Condensation | MIL-101(Cr) | Benzaldehydes, Dimedone, 1H-1,2,4-Triazol-3-amine | High | Green conditions, reusable catalyst | nih.gov |
Regioselective Functionalization and Advanced Cyclocondensation Techniques
Achieving regioselectivity is critical in the synthesis of functionalized quinazolines to ensure the desired biological activity. Advanced cyclocondensation techniques often leverage transition-metal catalysis to control the position of functional groups.
A mild and highly regioselective route to 4-aminoquinazolines has been developed using a Rhodium-catalyzed ortho-amidation cyclocondensation sequence. nih.govwhiterose.ac.uk This method relies on a remarkably mild C(sp2)-H activation step, allowing for the rapid synthesis of specifically functionalized quinazolines. nih.govwhiterose.ac.uk
Similarly, Cobalt-catalyzed formal [4 + 2] cycloaddition of arenes with dioxazolones provides facile access to quinazolines. frontiersin.org Another strategy involves the regioselective synthesis of angular 1,2,4-triazolo[4,3-a]quinazolin-9-ones by reacting functionalized hydrazonoyl chlorides with cyclohexene-based 2-thioxopyrimidin-4-ones. mdpi.com This reaction exclusively favors the formation of the angular product over the linear isomer, a finding confirmed through X-ray and NMR studies. mdpi.com
The choice of catalyst can also direct the functionalization pathway. For instance, using Sc(OTf)3 as a Lewis acid catalyst with unprotected carbazoles and donor-acceptor cyclopropanes leads to N-H functionalization, whereas using TfOH as a Brønsted acid catalyst promotes C-H functionalization at the 3-position. nih.gov These examples highlight the power of catalyst control in achieving desired regiochemical outcomes in the synthesis of complex heterocyclic systems.
Table 6: Methods for Regioselective Synthesis of Quinazoline Derivatives
| Method | Catalyst | Key Transformation | Selectivity | Reference |
|---|---|---|---|---|
| ortho-Amidation Cyclocondensation | Rhodium | C(sp2)-H activation/amidation | High regioselectivity for 4-aminoquinazolines | nih.govwhiterose.ac.uk |
| [4 + 2] Cycloaddition | Cobalt | Cycloaddition of arenes and dioxazolones | Regioselective formation of quinazoline ring | frontiersin.org |
| Cyclocondensation | None | Reaction of hydrazonoyl chlorides and 2-thioxopyrimidin-4-ones | Angular regioselectivity | mdpi.com |
Derivatization Strategies and Analog Design of 3 Isobutylquinazoline 2,4 1h,3h Dione
Rational Design of Substituted Quinazoline-2,4(1H,3H)-dione Analogues
The rational design of analogues based on the quinazoline-2,4(1H,3H)-dione scaffold is a targeted approach to developing compounds with specific biological activities. This strategy often involves identifying a pharmacophore, which is the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. For instance, in the development of anticancer agents, the quinazolin-2,4(1H,3H)-dione ring has been selected to occupy the adenine (B156593) pocket of tyrosine kinases (TKs), which are crucial enzymes in cell signaling pathways that can be dysregulated in cancer. nih.gov
One prominent area of research is the design of these derivatives as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinases. nih.govnih.gov The dual inhibition strategy is considered effective for overcoming therapeutic resistance to single-target VEGFR-2 inhibitors. nih.govnih.gov The design of these dual inhibitors is often based on the pharmacophore of existing drugs like cabozantinib. nih.gov This involves incorporating specific structural elements, such as a hydrogen bond domain and a hydrophobic moiety, to ensure interaction with the target enzymes. nih.govnih.gov
Another application of rational design is the development of novel antibacterial agents. nih.gov Researchers have designed quinazoline-2,4(1H,3H)-dione derivatives to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov This approach aims to address the growing problem of bacterial resistance. nih.gov The design process includes studying the structure-activity relationships (SAR) to understand how different substituents on the quinazoline-dione ring affect antimicrobial activity. nih.gov
Table 1: Examples of Rationally Designed Quinazoline-2,4(1H,3H)-dione Analogues and Their Targets
| Compound Series | Target | Design Rationale |
| 3-Substituted quinazoline-2,4(1H,3H)-diones | Dual c-Met/VEGFR-2 Tyrosine Kinases | Mimicking the pharmacophore of known inhibitors like cabozantinib to overcome drug resistance. nih.govnih.govnih.gov |
| Novel quinazoline-2,4(1H,3H)-dione derivatives | Bacterial Gyrase and DNA Topoisomerase IV | Fluoroquinolone-like inhibition to combat bacterial resistance. nih.gov |
| 3-Phenylquinazolin-2,4(1H,3H)-diones with thiourea (B124793) moiety | Dual VEGFR-2/c-Met Tyrosine Kinases | Incorporation of an N-acylthiourea moiety as a hydrogen bond domain to mimic dicarboxamide structures of known inhibitors. nih.gov |
Introduction of Diverse Chemical Moieties at the N1 and N3 Positions
Modification of the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core is a primary strategy for creating chemical diversity and modulating the biological activity of its derivatives. The synthesis of 1,3-disubstituted analogues allows for a systematic study of how different functional groups at these positions influence the compound's properties. nih.gov
A variety of synthetic methods are employed to introduce substituents. Palladium-catalyzed three-component reactions have been used to create N3-substituted quinazoline-2,4(1H,3H)-diones in a regioselective manner. researchgate.net Another approach involves a one-pot, three-component synthesis under microwave irradiation in solvent-free and catalyst-free conditions. researchgate.net These methods facilitate the introduction of a wide range of substituents, including alkyl, aryl, and heterocyclic groups.
For example, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were synthesized where the substituent was an N-acylhydrazone moiety. nih.govresearchgate.net This was achieved by first preparing an azide intermediate from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide, which was then reacted with various primary and secondary amines. nih.gov This synthetic route allows for the creation of a library of compounds with diverse side chains attached to the N3 position via an acetamide linker.
Table 2: Synthetic Approaches for N1 and N3 Substitution
| Method | Position(s) Modified | Key Features |
| Pd-catalyzed three-component reaction | N3 | High regioselectivity and chemoselectivity. researchgate.net |
| One-pot, three-component microwave synthesis | N3 | Catalyst- and solvent-free conditions, rapid. researchgate.net |
| Multi-component reaction from acyl azide intermediate | N3 | Allows introduction of diverse amine-containing moieties. nih.gov |
Aromatic Ring Modifications and Side Chain Elaboration
Beyond the N1 and N3 positions, modifications to the benzene (B151609) ring of the quinazoline (B50416) scaffold and elaboration of the attached side chains provide further avenues for optimizing compound activity. The Niementowski reaction, for instance, allows for the condensation of anthranilic acid with amides to form 2-alkyl, 2-aralkyl, and 2-aryl-4(3H) quinazolinones, demonstrating the versatility of substitution at the C2 position. ekb.eg
While the core focus is on 3-isobutylquinazoline-2,4(1H,3H)-dione, the principles of aromatic ring modification are broadly applicable. Introducing various substituents on the arene portion can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. For example, the synthesis of a 6-bromo derivative of 3-(4-aminophenyl)-2-benzyl-4-oxo-3,4-dihydroquinazoline was reported as a key intermediate for further derivatization. ekb.eg
Side chain elaboration involves extending or modifying existing substituents to explore the chemical space around the core scaffold. A hydrophobic tail, which can be a phenyl, heterocyclic, or alicyclic ring, is often designed to occupy a specific pocket in the target enzyme. nih.gov The isobutyl group at the N3 position of the title compound serves as a foundational hydrophobic element that can be further elaborated or replaced with other groups to fine-tune activity.
Incorporation of Heterocyclic Systems into the Quinazolinedione Framework
Fusing or attaching other heterocyclic rings to the quinazoline-2,4(1H,3H)-dione framework is a powerful strategy to generate novel chemical entities with enhanced or new biological activities. It is well-established that incorporating nitrogenous five- or six-membered rings can lead to potent bioactive molecules. nih.gov
Several studies have demonstrated the successful incorporation of various heterocyclic systems. These include pyrazole (B372694), imidazole, 1,2,3-triazole, pyridine, pyrimidine, and pyridazine. nih.gov For instance, arylhydrazono derivatives of quinazolinones have been used as precursors to synthesize corresponding pyrimidino and pyrazolo derivatives. ekb.eg Another synthetic route involves the annulation of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas to yield quinazolinediones substituted with a pyridyl moiety at the N3 position. researchgate.net This method avoids the need for metal catalysts and produces the desired compounds in moderate to good yields. researchgate.net The incorporation of these heterocyclic moieties can introduce new hydrogen bonding sites, alter solubility, and provide different steric profiles, all of which can impact the molecule's interaction with its biological target.
Click Chemistry Applications in Quinazolinedione Derivatization
Click chemistry, a term introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate products with high purity, often without the need for chromatography. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This reaction has become a vital tool in drug discovery for rapidly assembling libraries of diverse compounds. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of Quinazoline 2,4 1h,3h Dione Derivatives
Identification of Key Pharmacophoric Features Governing Biological Activities
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, recognized for its ability to engage with a variety of biological targets. nih.gov Its fundamental pharmacophoric features include a fused heterocyclic system containing hydrogen bond donors (at N-1 and N-3) and hydrogen bond acceptors (the carbonyl groups at C-2 and C-4). These features allow the molecule to anchor within the binding sites of enzymes and receptors.
For many biological activities, the planarity of the bicyclic ring system is crucial for enabling π-π stacking interactions with aromatic residues in protein targets. researchgate.net The two carbonyl groups are key interaction points, often forming critical hydrogen bonds with amino acid residues in the active site of target proteins. For instance, in the inhibition of enzymes like poly (ADP-ribose) polymerase (PARP), these carbonyls are essential for binding. rsc.orgnih.gov The benzene (B151609) portion of the ring system provides a surface for hydrophobic interactions and a scaffold for substitutions that can fine-tune electronic properties and target selectivity. The N-1 and N-3 positions are critical points for substitution, allowing for the introduction of various side chains that can explore different regions of a binding pocket, thereby modulating potency and selectivity. nih.govmdpi.com
Analysis of Substituent Effects on Target Affinity and Selectivity
The biological profile of quinazoline-2,4(1H,3H)-dione derivatives can be extensively modified by altering the substituents at the nitrogen and aromatic carbon atoms.
Role of N-Substitution in Modulating Potency
Substitutions at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring are a primary strategy for optimizing biological activity. The size, lipophilicity, and chemical nature of these substituents can dramatically influence potency and target selectivity.
For example, in the development of PARP-1/2 inhibitors, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety at one of the nitrogen positions were found to be potent inhibitors. rsc.orgnih.gov Similarly, the introduction of methyl- or ethyl-substituted piperazine (B1678402) rings led to compounds with high enzymatic potency and selectivity for PARP-1 over PARP-2. nih.gov
In the context of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, the introduction of guanidine-containing side chains at the N-1 and N-3 positions is a promising approach. mdpi.com Studies have shown that bis-substitution at both nitrogen atoms with moieties like linear guanidine (B92328) or its cyclic analogue, 5-amino-1,2,4-triazole, results in potent NHE-1 inhibitors. mdpi.comopenmedicinalchemistryjournal.com The nature of the linker between the quinazoline (B50416) core and the guanidine moiety also plays a role. For instance, an N-acylguanidine side chain has been shown to be effective. openmedicinalchemistryjournal.com
When developing dual c-Met/VEGFR-2 tyrosine kinase inhibitors, substitutions at the N-3 position with various acylhydrazone moieties have proven effective. The specific nature of the aromatic ring attached to the acylhydrazone tail significantly impacts inhibitory activity against both enzymes. rsc.org
The table below summarizes the effect of N-substitutions on the activity of quinazoline-2,4(1H,3H)-dione derivatives against different targets.
| Target | N-1 Substitution | N-3 Substitution | Effect on Potency |
| PARP-1/2 | - | 3-Amino pyrrolidine moiety | Potent inhibition rsc.orgnih.gov |
| PARP-1/2 | - | Methyl- or ethyl-substituted piperazine | High potency and selectivity nih.gov |
| NHE-1 | Guanidine moiety | Guanidine moiety | Potent inhibition mdpi.com |
| c-Met/VEGFR-2 | - | Acylhydrazone derivatives | Dual inhibition rsc.org |
| Antibacterial | Heterocyclic moieties (e.g., oxadiazole) | Heterocyclic moieties (e.g., triazole) | Increased activity nih.gov |
Influence of Aromatic Ring Substitutions
Modifications to the benzene ring of the quinazoline-2,4(1H,3H)-dione scaffold provide another avenue for modulating pharmacological activity. The position, number, and electronic nature of these substituents are critical.
For antimicrobial activity, the presence of halogen atoms, particularly at the C-6 and C-8 positions, has been shown to be beneficial. In the development of NHE-1 inhibitors, the substitution of a hydrogen atom at the C-5 position with bromine was found to decrease activity, suggesting potential steric limitations within the binding site. mdpi.com
In a series of compounds designed as dual c-Met/VEGFR-2 inhibitors, various substitutions on the N-3 phenylacetylhydrazide moiety were explored. Electron-donating groups (like -OH and -OCH3) and electron-withdrawing groups (like -Cl and -F) on this peripheral aromatic ring were both shown to produce potent compounds, indicating a complex SAR. rsc.org For instance, a compound with a 4-chloro substitution (4b) and another with a 4-hydroxy-3-methoxy substitution (4e) both demonstrated remarkable dual inhibitory activity. rsc.org
The table below illustrates the impact of aromatic ring substitutions.
| Target | Position of Substitution | Substituent | Effect on Activity |
| Antimicrobial | C-6, C-8 | Halogen | Improved activity |
| NHE-1 | C-5 | Bromine | Decreased activity mdpi.com |
| c-Met/VEGFR-2 | N-3 Phenyl Ring | -Cl, -F, -OH, -OCH3 | Potent inhibition rsc.org |
Stereochemical Considerations in Quinazolinedione Activity
Stereochemistry can play a pivotal role in the biological activity of quinazoline-2,4(1H,3H)-dione derivatives, particularly when chiral centers are introduced via substitution. Although the core quinazolinedione structure is planar, substituents at the N-1, N-3, or aromatic ring positions can confer chirality upon the molecule.
For instance, the synthesis of derivatives with side chains containing stereocenters, such as the 3-amino pyrrolidine moieties used in PARP inhibitors, can result in enantiomers or diastereomers. nih.gov These stereoisomers may exhibit different binding affinities and potencies towards their biological target due to the three-dimensional nature of the protein's binding site. The specific spatial arrangement of atoms in one isomer may allow for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions) that are not possible for its counterpart.
Furthermore, certain synthetic routes can lead to the formation of geometric isomers, such as E/Z isomers, if double bonds are present in the substituents. nih.gov These isomers, having different spatial arrangements of groups, can also display varied biological activities. While detailed stereochemical SAR studies for this class are not extensively reported in the reviewed literature, the fundamental principles of medicinal chemistry suggest that stereoisomeric purity would be a critical factor for optimizing the pharmacological profile of any chiral quinazoline-2,4(1H,3H)-dione derivative.
Computational Contributions to SAR Elucidation
Computational chemistry has become an indispensable tool for elucidating the SAR of quinazoline-2,4(1H,3H)-dione derivatives, providing insights that guide the design of more potent and selective compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are frequently employed.
3D-QSAR studies have been used to create models that reliably predict the efficacy of EGFR inhibitors based on quinazoline scaffolds. These models generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, thus guiding the placement of substituents.
Molecular docking is widely used to predict the binding modes of quinazoline-2,4(1H,3H)-dione derivatives within the active sites of their target proteins. For example, docking studies of dual c-Met/VEGFR-2 inhibitors revealed that potent compounds form key hydrogen bonds with conserved aspartate residues (Asp1222 in c-Met and Asp1046 in VEGFR-2) in the hinge region of the kinase domains, mimicking the binding of known inhibitors. rsc.org Such studies help to rationalize the observed SAR and provide a structural basis for the activity of the compounds.
Molecular dynamics simulations offer a deeper understanding of the stability and dynamics of the ligand-protein complex over time. These simulations can confirm the stability of binding modes predicted by docking and reveal important dynamic interactions that contribute to binding affinity. By combining these computational approaches, researchers can build robust models that explain experimental results and facilitate the rational, in silico design of new derivatives with improved therapeutic potential.
Mechanistic Biological Investigations of 3 Isobutylquinazoline 2,4 1h,3h Dione and Analogues
Enzyme Inhibition and Modulatory Actions
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities. nih.gov Analogues built upon this framework have demonstrated potent and often selective inhibitory actions against various enzymes and proteins critical to pathological processes. These investigations have elucidated specific molecular interactions and structure-activity relationships that govern their modulatory effects on key biological targets.
The dysregulation of tyrosine kinases (TKs), such as the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), is a key driver in cancer progression and angiogenesis. nih.govbohrium.com Consequently, the dual inhibition of c-Met and VEGFR-2 has emerged as a promising strategy to overcome therapeutic resistance. bohrium.com Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent dual inhibitors of these kinases. nih.gov
Research has shown that 3-substituted quinazoline-2,4(1H,3H)-dione derivatives can exhibit dual inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range. nih.gov For instance, compounds featuring specific substitutions demonstrated significant inhibition of both enzymes. nih.gov Molecular docking studies revealed that these compounds can bind to the target proteins in a manner similar to established inhibitors like cabozantinib. nih.gov Key interactions include the formation of hydrogen bonds with highly conserved residues in the hinge region of the kinase domain, such as Asp1222 in c-Met and Asp1046 in VEGFR-2. nih.gov
Another series of 3-phenylquinazolin-2,4(1H,3H)-diones incorporating a thiourea (B124793) moiety also displayed potent dual inhibition. nih.gov One particular analogue, compound 3e , showed exceptional activity against both kinases. nih.gov Docking studies for this series suggested that the α-oxo group of the quinazoline (B50416) ring forms a crucial hydrogen bond with the Met1160 residue within the adenine (B156593) region of the c-Met tyrosine kinase. nih.gov
| Compound | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|---|
| 2c | 0.084 | 0.035 | nih.gov |
| 4b | 0.063 | 0.035 | nih.gov |
| 4e | 0.079 | 0.046 | nih.gov |
| 3e (phenyl-thiourea series) | 0.048 | 0.083 | nih.gov |
| Cabozantinib (Control) | 0.004 | 0.005 | nih.gov |
Poly(ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are critical enzymes in the DNA damage repair process, making them significant targets in oncology. rsc.org The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP-1/2 inhibitors. rsc.orgrsc.org
Novel series of these derivatives, often bearing a 3-amino pyrrolidine (B122466) or an N-substituted piperazinone moiety, have been synthesized and shown to inhibit PARP-1 and PARP-2 with high potency. rsc.orgacs.orgnih.gov Structure-activity relationship (SAR) studies revealed that various hydrophobic groups on the pyrrolidine or piperazinone ring are well-tolerated and contribute to the inhibitory activity. rsc.orgacs.org These compounds have demonstrated IC₅₀ values against PARP-1 at the nanomolar to sub-nanomolar level and against PARP-2 at the low nanomolar level. rsc.orgacs.org For example, compound 11 from a series with a 3-amino pyrrolidine moiety showed potent inhibition and the ability to potentiate the cytotoxicity of temozolomide (B1682018) in a xenograft tumor model. rsc.orgrsc.org A co-crystal structure of compound 11 complexed with PARP-1 confirmed a unique binding mode within the enzyme's catalytic domain. rsc.orgresearchgate.net Another compound, Cpd36 , which features an N-pentan-3-yl-piperazinone ring, exhibited remarkable enzymatic potency toward PARP-1 and PARP-2, with IC₅₀ values of 0.94 nM and 0.87 nM, respectively. acs.orgnih.gov
| Compound Series | Example Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
|---|---|---|---|---|
| 3-Amino Pyrrolidine | 11 | 1.3 | 11.5 | rsc.orgresearchgate.net |
| N-Substituted Piperizinone | Cpd36 | 0.94 | 0.87 | acs.orgnih.gov |
| N-Substituted Piperizinone | 3 | 2.39 | 0.38 | acs.org |
| N-Substituted Piperizinone | 23 | 17.05 | 6.75 | acs.org |
Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govresearchgate.netnih.gov The development of resistance to existing drugs like fluoroquinolones necessitates the discovery of new inhibitors. nih.gov The quinazoline-2,4(1H,3H)-dione core has been explored as a scaffold for novel inhibitors of these bacterial enzymes. nih.gov
Derivatives of quinazoline-2,4(1H,3H)-dione have been designed as fluoroquinolone-like inhibitors. nih.gov Studies have shown that certain analogues display a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov For example, compounds incorporating triazole moieties at the N1 and N3 positions of the quinazoline-2,4-dione backbone showed notable activity against Escherichia coli. nih.gov Another study focusing on new derivatives incorporating acylthiourea and pyrazole (B372694) moieties identified compounds with significant inhibitory activity against S. aureus DNA gyrase, with one derivative showing an IC₅₀ value of 0.25 µM. rsc.org These findings suggest that the quinazoline-2,4-dione framework can serve as a basis for developing new antibacterial agents that function by inhibiting bacterial type II topoisomerases. nih.govrsc.org
| Compound/Derivative | Target Enzyme/Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 13 (Triazole derivative) | Escherichia coli | MIC | 65 mg/mL | nih.gov |
| Compound 15 (Triazole derivative) | Gram-positive & Gram-negative strains | Antibacterial Activity | Broad bioactive spectrum | nih.gov |
| Quinazolinone derivative I | S. aureus DNA gyrase | IC50 | 0.25 µM | rsc.org |
| Acylthiourea derivative II | S. aureus DNA gyrase | IC50 | 14.59 µM | rsc.org |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov While AChE is the primary enzyme for acetylcholine (B1216132) hydrolysis under normal conditions, BChE activity increases significantly in the later stages of the disease, making it a valuable therapeutic target. nih.gov Research into quinazoline derivatives has identified compounds with potent and selective inhibitory activity against BChE. nih.gov
A study of 2,4-disubstituted quinazoline derivatives revealed several compounds with potent inhibitory activity against equine BChE (eqBuChE), with some showing high selectivity over electric eel AChE (eelAChE). nih.gov The structure-activity relationship analysis indicated that the nature and position of substituents on the phenyl rings significantly influence the inhibitory potency and selectivity. nih.gov For instance, compound 6f was identified as a particularly potent and selective BChE inhibitor. nih.gov These findings highlight the potential of the quinazoline scaffold in developing selective BChE inhibitors for therapeutic applications. nih.gov
| Compound | eqBuChE IC50 (µM) | eelAChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
|---|---|---|---|---|
| 6f | 0.52 | >100 | >192.3 | nih.gov |
| 6h | 6.74 | >100 | >14.8 | nih.gov |
| 6j | 3.65 | >100 | >27.4 | nih.gov |
The sodium-hydrogen exchanger type 1 (NHE-1) is a membrane protein that regulates intracellular pH and is a validated target for cardiovascular and inflammatory diseases. nih.govnih.gov The quinazoline-2,4(1H,3H)-dione structure has been used to develop a novel class of NHE-1 inhibitors. nih.govnih.gov
By functionalizing the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core with guanidine-containing side chains, researchers have produced potent NHE-1 inhibitors. nih.gov N¹,N³-bis-substituted derivatives bearing two guanidine (B92328) moieties have been synthesized and evaluated, with the most potent compound, 3a , also showing antiplatelet and intraocular-pressure-reducing activity. nih.govmdpi.com Another series of N¹-alkyl quinazoline-2,4(1H,3H)-diones with an N-acylguanidine or a 3-acyl(5-amino-1,2,4-triazole) side chain also yielded potent inhibitors with activity in the nanomolar range. nih.gov Structure-activity relationship studies indicated that incorporating the guanidine "mimic" 5-amino-1,2,4-triazole is favorable for NHE-1 inhibition. nih.gov
| Compound | NHE-1 Inhibition (% at 1 µM) | IC50 (nM) | Reference |
|---|---|---|---|
| 3a (bis-guanidine) | Data not available | Potent inhibitor | nih.govmdpi.com |
| 3e (5-amino-1,2,4-triazole) | 98.8 ± 3.4 | 2.8 | nih.gov |
| 3i (5-amino-1,2,4-triazole) | 92.1 ± 2.9 | 15.2 | nih.gov |
| 6b (5-amino-1,2,4-triazole) | 96.4 ± 3.1 | 5.4 | nih.gov |
| Zoniporide (Control) | 99.2 ± 2.9 | 2.1 | nih.gov |
Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a crucial role in signal transduction. nih.gov Specific PDE isoforms are established therapeutic targets; for instance, PDE7 inhibitors are investigated for their anti-inflammatory potential. frontiersin.org The quinazoline scaffold has been identified as a promising framework for the development of PDE inhibitors. nih.govfrontiersin.org
While direct studies on 3-isobutylquinazoline-2,4(1H,3H)-dione are limited, related quinazoline derivatives have shown significant PDE inhibitory activity. A series of substituted 4-hydrazinoquinazolines and fused triazoloquinazolines were synthesized and evaluated for their ability to inhibit PDE7A. frontiersin.org Among these, compounds 4b and 5f emerged as the most potent selective PDE7A inhibitors. frontiersin.org Molecular docking studies indicated that these compounds fit well within the active site pocket of the PDE7A enzyme. frontiersin.org Additionally, the quinazoline alkaloid papaverine (B1678415) was one of the first compounds identified as a PDE10A inhibitor, highlighting the broader potential of the quinazoline core in targeting this enzyme family. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4b (Hydrazinoquinazoline) | PDE7A | 0.06 | frontiersin.org |
| 5f (Triazoloquinazoline) | PDE7A | 0.07 | frontiersin.org |
| BRL50481 (Control) | PDE7A | 0.09 | frontiersin.org |
| Theophylline (Control) | PDE7A | 14.34 | frontiersin.org |
Antiviral Mechanisms of Action (e.g., against Vaccinia and Adenovirus)
Research into derivatives of the quinazoline-2,4(1H,3H)-dione scaffold has identified potent antiviral activity, particularly against DNA viruses like vaccinia and adenovirus. nih.govnih.gov A series of synthesized 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were evaluated for their antiviral capabilities in cell culture-based assays. nih.gov
Several of these compounds demonstrated excellent and specific activity against vaccinia virus and adenovirus-2. nih.govnih.gov Notably, one analogue, 24b11 , showed an exceptionally potent inhibitory effect against vaccinia virus, with an EC₅₀ value of 1.7 μM. This was significantly more potent—by a factor of 15—than the reference drug, Cidofovir, which had an EC₅₀ of 25 μM. nih.govnih.gov Another compound from the same series, 24b13 , was identified as the most effective against adenovirus-2, with an EC₅₀ value of 6.2 μM, which was lower than all reference drugs used in the study. nih.gov
These findings represent the first discovery of 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific inhibitors of vaccinia and adenovirus, highlighting the potential of this chemical scaffold in the development of novel antiviral agents. nih.govnih.gov The exact mechanism of action was not fully elucidated in these initial studies, but the specificity of the inhibition suggests interference with viral replication processes.
| Compound | Target Virus | EC₅₀ (μM) | Reference Drug | Reference Drug EC₅₀ (μM) |
|---|---|---|---|---|
| 24b11 | Vaccinia Virus | 1.7 | Cidofovir | 25 |
| 24b13 | Adenovirus-2 | 6.2 | - | - |
Cellular Signaling Pathway Modulation and Biological Responses
Analogues of this compound have demonstrated significant anti-proliferative activity across a range of human tumor cell lines. nih.gov The core compound, Quinazoline-2,4(1H,3H)-dione (Qd), has been investigated for its anti-carcinogenic effects in hepatocellular carcinoma (HCC), specifically in the HepG2 cell line. nih.govresearchgate.net It was found to exert a cytotoxic effect on these cancer cells with an IC₅₀ value of 26.07 μM, while remaining significantly less toxic to normal WRL-68 cells (IC₅₀ of 326.5 μM). nih.govresearchgate.net
The anti-proliferative mechanism of Qd involves the modulation of key signaling pathways. Studies have shown that it targets the STAT3 and FOXO3a signaling pathways, which are known molecular drivers in HCC. nih.govresearchgate.net While STAT3 expression remained at a basal level, FOXO3a gene expression was significantly increased at a 5 μM concentration of Qd. nih.govresearchgate.net FOXO3a is a transcription factor known to act as a tumor suppressor by controlling cellular processes like proliferation and apoptosis. researchgate.net
Other derivatives have been designed as dual inhibitors of crucial tyrosine kinases (TKs) involved in cancer progression, such as c-Met and VEGFR-2. nih.govnih.gov Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives showed substantial inhibition of both c-Met and VEGFR-2 TKs, with IC₅₀ values in the nanomolar range (0.052–0.084 µM). nih.gov For instance, compounds 3c and 3e from a series of 3-phenylquinazolin-2,4(1H,3H)-diones exhibited high cytotoxic activity against the HCT-116 colorectal cancer cell line. nih.gov
| Compound | Cell Line | Activity Metric | Value |
|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 26.07 μM |
| Compound 4b | HCT-116 (Colorectal Cancer) | IC₅₀ | - |
| Compound 4e | HCT-116 (Colorectal Cancer) | IC₅₀ | - |
| Compound 3c | HCT-116 (Colorectal Cancer) | IC₅₀ | 1.184 µM |
| Compound 3e | HCT-116 (Colorectal Cancer) | IC₅₀ | 3.403 µM |
A primary mechanism contributing to the anti-proliferative effects of quinazoline-2,4(1H,3H)-diones is the induction of apoptosis, or programmed cell death. Treatment of HepG2 cells with Quinazoline-2,4(1H,3H)-dione (Qd) resulted in clear morphological changes characteristic of apoptosis. nih.govresearchgate.net This was accompanied by an induction of ROS-mediated mitochondrial damage. nih.govresearchgate.net
Further analysis revealed that Qd modulates the expression of key proteins involved in the apoptotic cascade. nih.govresearchgate.net It upregulates the mRNA expression of pro-apoptotic markers while downregulating anti-apoptotic markers. nih.govresearchgate.net At the protein level, treatment with Qd led to increased levels of Bax, Caspase 3, and cleaved-PARP (c-PARP), while decreasing the expression of the anti-apoptotic protein Bcl2. nih.govresearchgate.net The cleavage of PARP by caspase 3 is a hallmark of apoptosis. mdpi.com Similarly, studies on other quinoline (B57606) derivatives have shown that they can activate caspases-3 and -8 and increase the pro-apoptotic Bax/Bcl2 ratio, confirming their role as inducers of apoptosis. mdpi.com
In addition to inducing apoptosis, quinazoline-2,4(1H,3H)-dione analogues can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.gov This prevents the cells from dividing and replicating. For example, specific 3-substituted quinazoline-2,4(1H,3H)-dione derivatives that act as dual c-Met/VEGFR-2 inhibitors were shown to arrest the cell cycle and induce significant levels of apoptosis. nih.gov
Applications of Quinazoline 2,4 1h,3h Dione in Chemical Biology Research
Utility as a Privileged Scaffold for Bioactive Molecule Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modifications of its peripheral substituents. nih.gov The quinazoline-2,4(1H,3H)-dione ring system is a quintessential example of such a scaffold. nih.govmdpi.com Its derivatives have been reported to exhibit a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.gov
The utility of this scaffold lies in its synthetic tractability, which allows chemists to generate large libraries of diverse compounds by introducing various substituents at the N-1 and N-3 positions, as well as on the fused benzene (B151609) ring. This chemical diversity enables the exploration of vast chemical space to identify molecules with novel biological functions. For instance, different substitution patterns on the quinazolinedione core have led to the discovery of potent and selective inhibitors for various enzymes and antagonists for receptors. nih.govnih.gov
| Compound Class | Biological Activity | Target(s) |
| 1,3-disubstituted quinazoline-2,4(1H,3H)-diones | Antibacterial | Bacterial gyrase, DNA topoisomerase IV |
| 3-substituted quinazoline-2,4(1H,3H)-diones | Antidiabetic | α-amylase, α-glucosidase |
| Pyrrolidine-bearing quinazoline-2,4(1H,3H)-diones | Anticancer | PARP-1/2 |
| Quinazolinedione derivatives | Anti-inflammatory / Autoimmune | RORγt (inverse agonist) |
| Quinazoline-2,4-dione ligands | Neurological disorders | Sphingosine-1-phosphate receptor 2 (S1PR2) |
Development of Chemical Probes for Biological Target Identification
A critical step in drug discovery is the identification of the specific biological target(s) through which a small molecule exerts its effects. Chemical probes are small molecules designed to bind to a specific protein target, enabling its study and validation. The quinazoline-2,4(1H,3H)-dione scaffold has proven to be an excellent starting point for the development of such probes.
Recently, a pyridine-containing quinazoline-2,4(1H,3H)-dione was rationally designed as a targeting group for Poly (ADP-ribose) polymerase (PARP). nih.gov This led to the development of a Gallium-68 labeled positron emission tomography (PET) probe, [68Ga]Ga-SMIC-2001, which demonstrates high affinity for PARP-1 and is capable of imaging tumors with PARP overexpression. nih.govresearchgate.net Similarly, quinazolinedione derivatives have been synthesized and radiolabeled with Carbon-11 to create PET tracers for the sphingosine-1-phosphate receptor 2 (S1PR2), although these showed low brain uptake, their potential for imaging peripheral tissues is being explored. rsc.org These examples highlight how the scaffold can be conjugated with imaging agents to create powerful tools for in vivo target engagement studies.
Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a bioactive compound within a complex biological system. nih.gov The method involves incorporating a photoreactive group, such as a diazirine, aryl azide, or benzophenone, into the structure of the small molecule probe. enamine.net Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to its interacting protein target, allowing for subsequent identification via techniques like mass spectrometry. nih.govenamine.net
The quinazoline (B50416) scaffold is well-suited for the design of PAL probes. For example, a quinazoline-derived photoaffinity probe named AX7593, which incorporates a meta-azidoanilino group, was synthesized to target the Epidermal Growth Factor Receptor (EGFR). nih.gov This probe demonstrated efficient and competitive photoaffinity labeling of EGFR. nih.gov The synthetic accessibility of the quinazoline-2,4(1H,3H)-dione core allows for the strategic placement of photoreactive moieties and reporter tags (like alkynes or fluorophores for subsequent detection) without significantly disrupting the molecule's binding affinity for its target. nih.govrsc.org This approach enables the unambiguous identification of protein targets, providing crucial insights into a compound's mechanism of action.
Computational methods, or in silico approaches, play a pivotal role in modern drug discovery by predicting the potential biological targets of small molecules. eurekaselect.com Techniques such as molecular docking, pharmacophore modeling, and chemical similarity analysis can screen large databases of protein structures to identify those that are likely to bind to a given compound. eurekaselect.com
The quinazoline-2,4(1H,3H)-dione scaffold has been the subject of numerous computational studies to elucidate its binding modes and predict its targets. For instance, molecular docking simulations were instrumental in designing and understanding the interactions of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives with the active sites of c-Met and VEGFR-2 tyrosine kinases. nih.govsemanticscholar.org These studies revealed key hydrogen bonding interactions between the dione's carbonyl oxygens and conserved amino acid residues in the kinase hinge regions, validating the scaffold's potential for dual-target inhibition. nih.govsemanticscholar.org Such computational insights are invaluable for rational drug design and for prioritizing compounds for further experimental validation.
Design of Multi-Target Directed Ligands (MTDLs) based on the Quinazolinedione Scaffold
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov Multi-Target Directed Ligands (MTDLs) are single chemical entities designed to modulate multiple targets simultaneously, offering a promising therapeutic strategy for such conditions. acs.org The quinazoline-2,4(1H,3H)-dione scaffold, with its proven ability to serve as a privileged structure, is an ideal template for the rational design of MTDLs. researchgate.net
The development of MTDLs from the quinazoline-2,4(1H,3H)-dione scaffold often involves pharmacophore hybridization, where structural motifs known to bind to different targets are combined into a single molecule. A prominent example is the design of dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases, both of which are crucial targets in cancer therapy. nih.gov
Researchers have successfully designed and synthesized 3-substituted quinazoline-2,4(1H,3H)-dione derivatives that exhibit potent, nanomolar-range inhibitory activity against both enzymes. nih.govsemanticscholar.org The design strategy leverages the quinazolinedione core as a hinge-binding domain capable of forming hydrogen bonds with both kinases. By attaching appropriate hydrophobic tail groups, these compounds can occupy adjacent allosteric sites, achieving dual inhibition within a single molecule. nih.gov
| Compound | Target 1 IC50 (µM) | Target 2 IC50 (µM) | Cell Line (Antiproliferative) |
| Compound 2c | c-Met: 0.084 | VEGFR-2: 0.052 | HCT-116 |
| Compound 4b | c-Met: 0.063 | VEGFR-2: 0.035 | HCT-116 |
| Compound 4e | c-Met: 0.079 | VEGFR-2: 0.071 | HCT-116 |
| Cabozantinib (Control) | c-Met: 0.005 | VEGFR-2: 0.002 | HCT-116 |
Data sourced from a study on dual c-Met/VEGFR-2 inhibitors. nih.govsemanticscholar.org
The "metacore" concept is a computational approach that aids in the design of MTDLs by analyzing the structural relationships within series of chemical analogs. nih.govrsc.org A metacore is a consensus structural template derived from the cores of multiple analog series that show activity against different targets. nih.gov This metacore then serves as a blueprint for designing new molecules with a desired multi-target profile. nih.govrsc.org
The methodology involves a two-stage computational process: first, isolating the core structures from related analog series, and second, extracting the metacore from these resulting cores. nih.gov Privileged scaffolds like quinazoline-2,4(1H,3H)-dione are ideal starting points for this process. The vast number of known bioactive quinazolinedione derivatives constitutes a rich dataset of analog series with diverse target annotations. By applying metacore analysis to this data, researchers can identify novel core structures that combine the essential features for interacting with multiple targets, thereby rationalizing and accelerating the design of new MTDLs. nih.gov
Quinazolinediones as Imaging Probes for Molecular Imaging Research (e.g., PET)
A significant and emerging application of the quinazoline-2,4(1H,3H)-dione scaffold is in the development of molecular imaging probes, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.
The quinazoline-2,4(1H,3H)-dione core has been identified as a promising scaffold for developing novel PET tracers. For example, researchers have successfully developed a ⁶⁸Ga-labeled quinazolinedione derivative as a PET probe for imaging Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is overexpressed in many cancers. nih.govresearchgate.net This probe demonstrated high affinity for PARP-1 and exhibited high tumor-to-background contrast in preclinical models. nih.gov
Another study focused on developing ¹¹C-labeled quinazoline-2,4-dione ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), a target implicated in various diseases. nih.govrsc.org These studies highlight the potential of the quinazolinedione scaffold to be adapted for creating highly specific and selective PET imaging agents.
While 3-Isobutylquinazoline-2,4(1H,3H)-dione itself has not been reported as a PET probe, its structure could potentially be modified for this purpose. For instance, the isobutyl group could be replaced with a functional group that allows for the attachment of a chelator for radiometals like ⁶⁸Ga or a prosthetic group for radiohalogens like ¹⁸F.
| PET Tracer Scaffold | Target | Radionuclide | Key Findings |
| Pyridine-containing quinazoline-2,4(1H,3H)-dione | PARP-1 | ⁶⁸Ga | High affinity and high tumor-to-background contrast. nih.gov |
| Quinazoline-2,4-dione analogues | S1PR2 | ¹¹C | High binding potency and selectivity for S1PR2. nih.gov |
Q & A
Q. What are the established synthetic routes for 3-Isobutylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The synthesis typically involves alkylation and cyclization reactions starting from anthranilic acid derivatives. Key steps include:
- Alkylation : Introducing the isobutyl group via nucleophilic substitution using alkyl halides (e.g., isobutyl bromide) in polar aprotic solvents like dimethylformamide (DMF) .
- Cyclization : Acid- or base-catalyzed ring closure to form the quinazoline core. Potassium carbonate is commonly used as a base to deprotonate intermediates and drive the reaction .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) . Optimization involves adjusting solvent polarity, temperature (e.g., reflux at 80–100°C), and stoichiometric ratios to maximize yield (reported 60–75% in analogous compounds) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring connectivity. For example, the isobutyl group’s methyl protons resonate at δ 0.9–1.1 ppm, while quinazoline carbonyl carbons appear at ~160–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 261.1 for CHNO) .
- IR Spectroscopy : Detects carbonyl stretches (~1680–1720 cm) and N-H bending (~1550 cm) .
Q. What are the primary biological targets and activities reported for quinazoline-2,4-dione derivatives?
Quinazoline-2,4-diones exhibit:
- Enzyme Inhibition : Interactions with kinases, topoisomerases, or dihydrofolate reductase (DHFR) via hydrogen bonding with carbonyl groups and hydrophobic interactions with alkyl substituents .
- Antimicrobial Activity : MIC values of 2–10 µg/mL against Gram-positive bacteria (e.g., S. aureus) in analogs with electron-withdrawing substituents .
- Anticancer Potential : IC values of 5–20 µM in cell lines (e.g., MCF-7) via apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?
- Substituent Variation : Replace the isobutyl group with bulkier (e.g., benzyl) or polar (e.g., hydroxyethyl) groups to modulate lipophilicity and target affinity .
- Positional Isomerism : Compare activity of 3-substituted vs. 1-substituted derivatives to identify critical binding motifs .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC values .
Q. What mechanistic insights explain contradictory bioactivity data among quinazoline-2,4-dione derivatives?
Discrepancies often arise from:
- Substituent Position : Sulfonation at position 8 (vs. 7) in brominated analogs alters reactivity and biological targets .
- Steric Effects : Bulky groups (e.g., 3-nitrobenzyl) may hinder target binding despite enhancing in vitro reactivity .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme isoforms (e.g., DHFR-α vs. DHFR-β) affect reported activities .
Q. How can reaction mechanisms for key transformations (e.g., oxidation) be elucidated?
- Oxidation Studies : Use O-labeled HO or KMnO to track oxygen incorporation into carbonyl groups via isotope-ratio MS .
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage) .
Q. What experimental strategies optimize selectivity in target interactions?
- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets with complementary binding pockets for the isobutyl group .
- Competitive Binding Assays : Use fluorescence polarization to measure displacement of known inhibitors (e.g., methotrexate for DHFR) .
Q. How can synthetic yields be improved while maintaining scalability?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, improving cyclization efficiency (yield increases by 15–20% in analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
